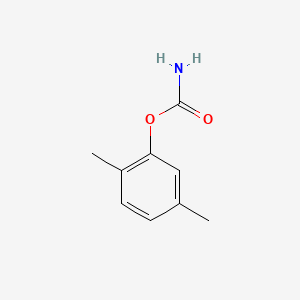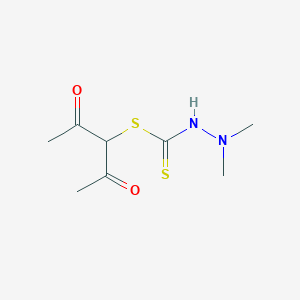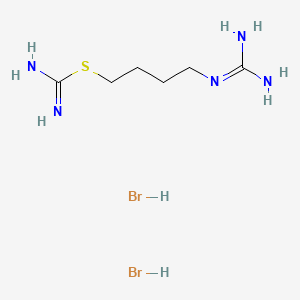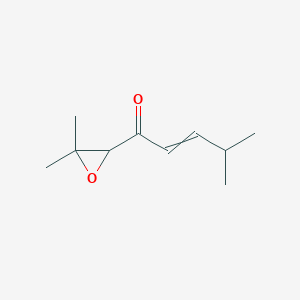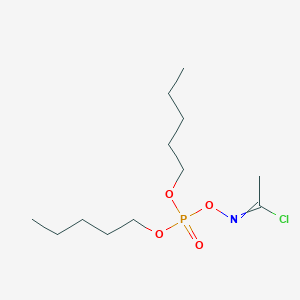![molecular formula C5H4S5 B14332272 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- CAS No. 103656-48-0](/img/structure/B14332272.png)
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is a polysulfur-containing heterocyclic compound. This class of compounds has garnered significant interest due to their potential as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . The compound is part of the broader family of 1,2-dithiole-3-thiones, which have been studied for their pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties .
Métodos De Preparación
The synthesis of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- can be achieved through several methods. One common approach involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Another method includes the tandem sulfuration/annulation of propargylamines, defluorinative thioannulation of trifluoropropynes with sulfur, and [3+2] cycloaddition of elemental sulfur to cyclopropenthione derivatives . Industrial production methods typically involve the use of Lawesson’s reagent and elemental sulfur under reflux conditions in toluene .
Análisis De Reacciones Químicas
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include elemental sulfur, disulfur dichloride, and Lawesson’s reagent . Major products formed from these reactions include various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of sulfur atoms to form carbon- and carbon-nitrogen containing moieties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . Additionally, it has shown anti-HIV activity . In industry, it is used in the production of commercial drugs such as Oltipraz, anethole dithiolethione, S-Danshensu, and NOSH-1 .
Mecanismo De Acción
The mechanism of action of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- involves the release of hydrogen sulfide, which acts as a gaseous signaling molecule . Hydrogen sulfide regulates important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is involved in various diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases . The compound activates the Nrf2-HO-1 signaling pathway, providing protection against oxidative stress .
Comparación Con Compuestos Similares
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is unique among similar compounds due to its high efficiency in releasing hydrogen sulfide . Similar compounds include 4,5-dimethyl-1,2-dithiole-3-thione, anethole dithiolethione, and S-Danshensu . These compounds also exhibit significant pharmacological activities but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
103656-48-0 |
|---|---|
Fórmula molecular |
C5H4S5 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
5,6-dihydrodithiolo[3,4-b][1,4]dithiine-3-thione |
InChI |
InChI=1S/C5H4S5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H2 |
Clave InChI |
AEDCVUAGZBIZKT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(S1)C(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
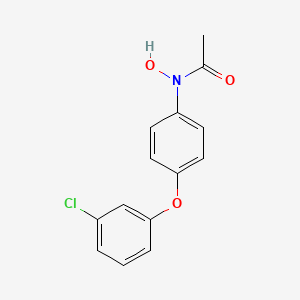
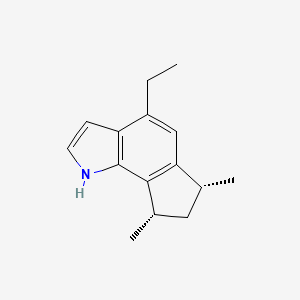
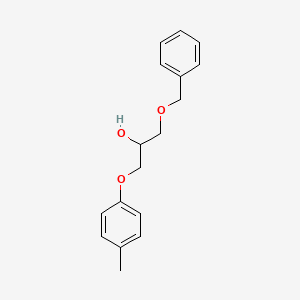
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
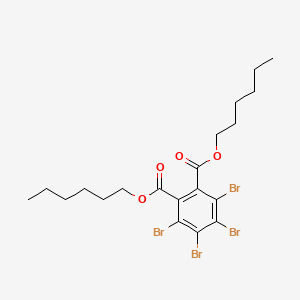
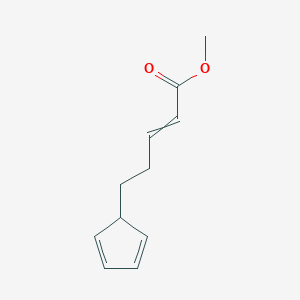
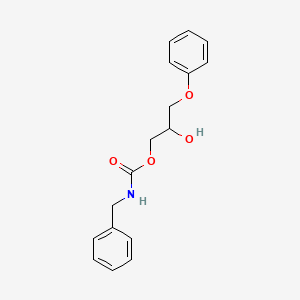
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
